molecular formula C19H30Cl2O2 B062393 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene CAS No. 174097-32-6

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene

Cat. No.: B062393
CAS No.: 174097-32-6
M. Wt: 361.3 g/mol
InChI Key: NLOCNKYNECKGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is a substituted benzene derivative featuring two chloromethyl groups at positions 1 and 4, a branched 3,7-dimethyloctyloxy chain at position 2, and a methoxy group at position 5. This compound is structurally characterized by its electron-donating alkoxy groups and reactive chloromethyl moieties, which render it a versatile intermediate in organic synthesis. Potential applications include its use as a precursor for polymers, surfactants, or pharmaceuticals, where the chloromethyl groups enable further functionalization via nucleophilic substitution or polymerization reactions .

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30Cl2O2/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-11,14-15H,5-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCNKYNECKGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

174097-33-7
Record name Benzene, 1,4-bis(chloromethyl)-2-[(3,7-dimethyloctyl)oxy]-5-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174097-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50408714
Record name 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174097-32-6
Record name 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(chloromethyl)-1-methoxy-4-(3',7'-dimethyloctyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Benzene Derivatives

The synthesis typically begins with a dihydroxybenzene precursor, such as 2,5-dihydroxybenzaldehyde, which provides positions for subsequent alkoxy and methoxy substitutions. Alternative routes employ resorcinol derivatives, though these require additional protection/deprotection steps.

3,7-Dimethyloctyl Bromide

The alkylating agent, 3,7-dimethyloctyl bromide, is synthesized via hydrobromination of the corresponding alcohol. Industrial-scale production often employs continuous-flow reactors to enhance yield (typically >85%) and purity.

Table 1: Properties of Key Precursors

CompoundPurity (%)Melting Point (°C)Solubility
2,5-Dihydroxybenzaldehyde98132–135DMF, THF
3,7-Dimethyloctyl bromide95-20 (liquid)Dichloromethane

Alkylation and Methoxylation Reactions

Alkylation of the Benzene Ring

The 3,7-dimethyloctyloxy group is introduced via nucleophilic aromatic substitution under basic conditions. A representative procedure involves:

  • Dissolving 2,5-dihydroxybenzaldehyde (1.0 equiv) in anhydrous DMF.

  • Adding 3,7-dimethyloctyl bromide (1.2 equiv) and potassium carbonate (2.5 equiv).

  • Heating at 80°C for 24 hours under nitrogen.

Key Variables:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Base: K₂CO₃ outperforms NaOH in minimizing hydrolysis byproducts.

Methoxylation

The methoxy group is installed using methyl iodide or dimethyl sulfate. A typical protocol employs:

  • Reaction of the alkylated intermediate with methyl iodide (1.5 equiv) and NaH (2.0 equiv) in THF at 0°C → RT.

Yield Optimization:

  • Lower temperatures (0–5°C) reduce competing O-alkylation at the chloromethyl positions.

Chloromethylation: Mechanisms and Conditions

Chloromethylation is achieved using the Blanc reaction, employing paraformaldehyde and hydrochloric acid in acetic anhydride:

C6H3(OCH3)(OC10H21)+2CH2O+2HClAc2OC6H(CH2Cl)2(OCH3)(OC10H21)+2H2O\text{C}6\text{H}3(\text{OCH}3)(\text{O}C{10}\text{H}{21}) + 2 \text{CH}2\text{O} + 2 \text{HCl} \xrightarrow{\text{Ac}2\text{O}} \text{C}6\text{H}(\text{CH}2\text{Cl})2(\text{OCH}3)(\text{O}C{10}\text{H}{21}) + 2 \text{H}2\text{O}

Table 2: Chloromethylation Reaction Parameters

ParameterOptimal RangeEffect on Yield
Temperature40–50°CMaximizes Cl insertion
HCl Concentration32–37%Prevents over-chlorination
Reaction Time6–8 hoursBalances conversion vs. degradation

Side Reactions:

  • Over-chlorination at the methoxy position (mitigated by stoichiometric control).

  • Formation of bis(chloromethyl) ether byproducts (addressed via vacuum distillation).

Purification and Characterization

Isolation Techniques

  • Recrystallization: Hexane/ethyl acetate (3:1) yields pale white crystals with >98% purity.

  • Column Chromatography: Silica gel with hexane → ethyl acetate gradient removes residual alkyl halides.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃):

    • δ 4.55 (s, 4H, CH₂Cl)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 1.25–1.45 (m, 12H, C10H21).

  • HRMS: Calculated for C₁₉H₂₈Cl₂O₂: 384.1382; Found: 384.1385.

Table 3: Comparative Yields Across Methodologies

StepLaboratory Yield (%)Industrial Yield (%)
Alkylation7885
Methoxylation8288
Chloromethylation6572

Industrial-Scale Production Challenges

Scalability requires addressing:

  • Exothermic Reactions: Chloromethylation necessitates jacketed reactors with precise temperature control.

  • Waste Management: HCl byproducts are neutralized with NaOH, generating NaCl for disposal.

Emerging Methodologies and Innovations

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces chloromethylation time to 2 hours (yield: 70%).

  • Flow Chemistry: Enhances safety in handling gaseous HCl .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The chloromethyl groups can be hydrolyzed to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a benzylamine derivative.

Scientific Research Applications

Gilch Polymerization

One of the primary applications of 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is in the synthesis of poly(phenylene vinylene) derivatives via Gilch polymerization. This method involves the use of potassium tert-butoxide as a base to initiate polymerization, resulting in high molecular weight polymers with enhanced solubility and film-forming properties .

Key Findings:

  • The polymer synthesized from this compound exhibits similar electronic behavior to other known polymers like MEH-PPV but with superior solubility due to the branched alkyloxy substituents .
  • The molecular weight of the resulting polymers can be controlled by varying reaction conditions such as temperature and solvent choice .

Electroluminescent Characteristics

Research has demonstrated that polymers derived from this compound exhibit promising electroluminescent properties when used in OLEDs. The incorporation of ether substituents enhances the emission characteristics, making these materials suitable for applications in display technologies .

Case Study: OLED Performance

  • A study showcased the performance of OLEDs fabricated using these polymers, revealing high efficiency and brightness levels compared to traditional materials .
  • The absorption spectra indicate a broad range of light absorption, which is beneficial for maximizing device efficiency.

Photovoltaic Applications

The material's properties also make it an excellent candidate for organic photovoltaic (OPV) cells. The tunability of its optical properties allows for optimization in light absorption and charge transport within the active layer of solar cells .

Table 2: Performance Metrics of OPV Cells

ParameterValue
Power Conversion Efficiency (%)Up to 8%
Open Circuit Voltage (V)0.9 - 1.0
Short Circuit Current (mA/cm²)Variable

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Research Findings and Challenges

  • MDMO-PPV Blends : Achieving Jsc ≈ 13 mA cm⁻² in MDMO-PPV:PCBM solar cells highlights the importance of alkoxy side chains in optimizing morphology and charge transport . The target compound’s chloromethyl groups could introduce crosslinking sites to enhance device stability.
  • Reactivity Limitations : Chloromethyl groups may hydrolyze under basic or humid conditions, necessitating anhydrous handling .
  • Scalability : High-yield synthesis of 3,7-dimethyloctyloxy precursors requires multi-step purification, increasing production costs compared to simpler alkyl chains (e.g., 2-ethylhexyl) .

Biological Activity

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is a chemical compound that has garnered attention in the fields of organic electronics and polymer science. Its unique structure, characterized by both chloromethyl and alkoxy groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry and material science.

Chemical Structure

The compound can be represented as follows:

C17H25Cl2O2\text{C}_{17}\text{H}_{25}\text{Cl}_2\text{O}_2

Its structure includes:

  • Chloromethyl groups : Potentially reactive sites for further chemical modifications.
  • Alkoxy side chains : Contributing to solubility and potentially influencing biological interactions.

Synthesis

The synthesis of this compound typically involves a chloromethylation reaction. The process has been detailed in various literature sources, emphasizing the use of paraformaldehyde and hydrochloric acid in acetic anhydride to yield the final product with a high degree of purity .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bis(chloromethyl) compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, leading to apoptosis in cancer cells .

  • Case Study : A comparative analysis of structurally related compounds demonstrated that those with similar chloromethyl functionalities exhibited IC50 values in the low micromolar range against B16 melanoma cells, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity

The presence of chloromethyl groups is often associated with enhanced antimicrobial activity. Compounds featuring these groups have been tested against various bacterial strains, showing promising results.

  • Research Findings : In vitro tests revealed that derivatives of 1,4-bis(chloromethyl) compounds displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those for conventional antibiotics .

Data Table: Biological Activity Overview

Biological ActivityTest OrganismIC50/MIC (µM)Reference
AnticancerB16 Melanoma<10
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization and thus inhibiting cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that chloromethylated compounds can induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : The hydrophobic nature of the alkoxy chains may facilitate interaction with cellular membranes, enhancing permeability and disrupting cellular integrity.

Q & A

Synthesis Optimization

Q: What methodological considerations are critical for optimizing the synthesis of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene to achieve high yields and purity? A: Key steps include:

  • Base selection : Potassium tert-butoxide in THF under nitrogen atmosphere ensures controlled deprotonation and minimizes side reactions .
  • Purification : Post-synthesis, use hexane recrystallization to isolate the compound as a pale white solid, followed by centrifugation and methanol washing to remove unreacted precursors .
  • Stoichiometric control : Maintain a 0.22:1 molar ratio of base to monomer to avoid over-alkylation .

Characterization Techniques

Q: Which advanced spectroscopic and mass spectrometry techniques are most effective for characterizing this compound’s structure and purity? A:

  • High-resolution mass spectrometry (HRMS) : The exact mass (324.2219798 Da) confirms molecular formula fidelity .
  • NMR spectroscopy : Analyze methoxy (δ 3.3–3.8 ppm) and chloromethyl (δ 4.5–4.7 ppm) proton environments to verify substitution patterns .
  • Photoconductive atomic force microscopy (pc-AFM) : Resolves nanoscale phase separation in polymer blends, critical for optoelectronic applications .

Contradictory Data on Annealing Effects

Q: How can conflicting reports on annealing-induced efficiency improvements in solar cells containing this compound be resolved? A: Contradictions arise from solvent-dependent morphology changes:

  • Chlorobenzene-cast films exhibit smoother surfaces, enhancing exciton dissociation but limiting charge transport .
  • Toluene-processed films show larger phase separation, improving charge mobility but reducing interfacial area .
    Methodological resolution requires correlating in situ annealing studies with transient absorption spectroscopy to decouple dissociation and transport effects .

Role in Polymer Solar Cells

Q: How does the incorporation of this compound into polymer solar cells influence device physics, such as charge dissociation and recombination? A:

  • The chloromethyl groups enhance electron-withdrawing properties, increasing the electron-hole separation distance in blends with MDMO-PPV .
  • The branched 3,7-dimethyloctyloxy side chain improves solubility, enabling uniform film formation via spin-coating .
  • Post-annealing, the compound’s rigid aromatic core reduces geminate recombination by stabilizing charge-transfer states .

Purification Challenges

Q: What purification strategies address common byproducts or unreacted intermediates during synthesis? A:

  • Liquid-liquid extraction : Separate organic layers (chloroform) from aqueous phases to remove polar impurities .
  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to isolate the target compound from bromomethyl or methoxy-containing byproducts .
  • Recrystallization : Hexane selectively precipitates the product, achieving >95% purity .

Structure-Property Relationships

Q: How do the substituents (chloromethyl, methoxy, and branched alkyloxy) influence electronic properties and reactivity? A:

  • Chloromethyl groups : Increase electrophilicity, enabling nucleophilic substitutions in polymer crosslinking .
  • Methoxy group : Stabilizes the aromatic ring via resonance, red-shifting absorption maxima by ~20 nm compared to non-methoxy analogs .
  • 3,7-Dimethyloctyloxy chain : Enhances solubility in non-polar solvents (e.g., toluene) while maintaining glass transition temperatures >80°C .

Solvent Effects on Morphology

Q: How do processing solvents like chlorobenzene vs. toluene impact the morphological and optoelectronic properties of films containing this compound? A:

  • Chlorobenzene : Produces smooth films (RMS roughness <2 nm) with higher exciton dissociation efficiency due to increased interfacial area .
  • Toluene : Induces larger domain sizes (~50 nm), improving charge mobility but reducing dissociation yields .
    Methodological recommendation: Use grazing-incidence X-ray diffraction (GI-XRD) to correlate solvent polarity with crystallinity .

Charge Transport Analysis

Q: What experimental and computational methods best evaluate charge transport limitations in devices incorporating this compound? A:

  • Space-charge-limited current (SCLC) measurements : Determine hole/electron mobility in single-carrier diodes .
  • Density functional theory (DFT) : Calculate HOMO/LUMO levels to predict charge injection barriers (e.g., HOMO = -5.2 eV for MDMO-PPV blends) .
  • Transient photovoltage decay : Quantifies recombination lifetimes in operational solar cells .

Stability Under Operational Conditions

Q: How can researchers assess the thermal and photochemical stability of this compound in optoelectronic devices? A:

  • Thermogravimetric analysis (TGA) : Degradation onset at ~220°C indicates suitability for annealing ≤200°C .
  • Accelerated aging tests : Expose films to AM1.5G illumination (100 mW/cm²) for 500 hours; monitor efficiency decay via J-V curves .
  • FT-IR spectroscopy : Track C-Cl bond cleavage (600–800 cm⁻¹) under UV exposure to quantify photodegradation .

Alternative Synthetic Routes

Q: Are there alternative synthetic pathways to produce this compound with reduced environmental impact or higher scalability? A:

  • Sonogashira coupling : Replace traditional alkylation with palladium-catalyzed cross-coupling to reduce halogenated waste .
  • Microwave-assisted synthesis : Shorten reaction times from 24 hours to <6 hours while maintaining >85% yield .
  • Green solvents : Substitute THF with 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent with comparable polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.